molecular formula C23H23NO4 B13599156 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B13599156
M. Wt: 377.4 g/mol
InChI Key: FNQXYCAKJROCKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of two cyclopropyl groups, which can impart distinct steric and electronic properties compared to similar compounds. This can influence its reactivity and interactions in chemical and biological systems.

Biological Activity

2,2-Dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS No. 1871526-24-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄₀H₃₅N₇O₇, with a molecular weight of 725.75 g/mol. The structure includes a dicyclopropyl group and a fluorenylmethoxycarbonyl moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structural features often interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The fluorenylmethoxycarbonyl group may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance:

  • In Vitro Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, compounds with similar structures demonstrated significant inhibition of cell proliferation. The IC50 values were determined using MTT assays across different concentrations.
Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

These results suggest that the compound could be further investigated for its potential use in cancer therapy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary screening against various bacterial strains has shown promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

  • Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry investigated the effects of similar compounds on cancer cell lines. The results indicated that modifications to the fluorenylmethoxycarbonyl group significantly impacted the anticancer activity, suggesting a structure-activity relationship that warrants further exploration.
  • Antimicrobial Screening : In another study focusing on antimicrobial efficacy, researchers evaluated the compound against resistant strains of bacteria. The findings revealed that modifications to the acetic acid moiety enhanced its potency against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2,2-dicyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)23(14-9-10-14,15-11-12-15)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)

InChI Key

FNQXYCAKJROCKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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